

"structural comparison of bromochlorofluoroiodomethane and its analogues"

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Compound of Interest

Compound Name: **Bromochlorofluoroiodomethane**

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A Comparative Guide to the Structural Analysis of **Bromochlorofluoroiodomethane** and Its Analogues

Introduction

Bromochlorofluoroiodomethane (CBrClFI) represents a unique case in stereochemistry as a prototypical chiral molecule with four different halogen substituents attached to a single carbon atom.^[1] However, it remains a hypothetical compound, meaning no synthetic route has been established for its preparation, and consequently, no experimental structural data is available.^[1] Its existence and properties are primarily discussed in theoretical and computational studies.^[1] In contrast, its analogues, such as bromochlorofluoromethane (CHBrClF), have been synthesized and structurally characterized, providing valuable experimental data for comparison.^[2]

This guide provides a structural comparison of the hypothetical **bromochlorofluoroiodomethane** with its synthesized analogues. The comparison is based on computational data for **bromochlorofluoroiodomethane** and experimental and computational data for its analogues.

Comparative Structural Data

The structural parameters of **bromochlorofluoroiodomethane** and its analogues are summarized in the table below. The data for **bromochlorofluoroiodomethane** is derived from computational models, while the data for its analogues is a combination of experimental results from spectroscopic studies and computational analysis.

Molecule	Method	C-H (Å)	C-F (Å)	C-Cl (Å)	C-Br (Å)	C-I (Å)	∠F _{CCI} (°)	∠F _{CB} (°)	∠C _{ICB} (°)	∠F _{Cl} (°)	∠C _{ICl} (°)	∠B _{rCl} (°)	Reference(s)
CBrClFI	Computational (hypothetical)	-	1.3 5	1.7 8	1.9 4	2.1 6	109 .5	109 .5	109 .5	109 .5	109 .5	109 .5	[3]
CH	Microwave						427	315	226				
BrC	Row	-	-	-	-	-	(bend)	(bend)	(bend)	-	-	-	
IF	Average												
Co _{mp}		1.0 9	1.3 7	1.7 9	1.9 5	-	108 .7	108 .2	111 .3	-	-	-	
utat													
ion													
al													
CH ₂ BrF	Microwave	1.0 96	1.3 62	-	1.9 66	-	-	-	-	-	-	-	[4]
X-ray		1.3 78(4)		1.9 74(4)									
CH ₂ FI	X-ray	-	1.3 83(5)	-	2.1 83(5)	-	-	-	-	-	-	-	

Note: Values for CBrClF are estimated based on typical bond lengths and ideal tetrahedral geometry. Experimental values for CHBrClF bond angles are inferred from vibrational frequencies.

Experimental Protocols

The determination of the molecular structures of halogenated methanes relies on several key experimental techniques. Below are detailed methodologies for the principal methods used.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase.^[5] It provides highly accurate data on bond lengths and angles for small molecules.^[5]

Methodology:

- Sample Preparation: The sample is introduced into the spectrometer in the gas phase at low pressure. For volatile liquids like bromochlorofluoromethane, this is achieved by evaporation.
- Data Acquisition: The gaseous sample is irradiated with microwave radiation. The absorption of microwaves is measured as a function of frequency, resulting in a rotational spectrum. For enhanced resolution and to simplify the spectrum, a pulsed nozzle beam Fourier transform microwave (FTMW) spectrometer can be used, which cools the molecules to very low rotational temperatures.^[2]
- Spectral Analysis: The frequencies of the rotational transitions are determined from the spectrum. These frequencies are then fitted to a rotational Hamiltonian to extract the rotational constants (A, B, and C).^[6]
- Structure Determination: The rotational constants for several isotopic species of the molecule are used to determine the moments of inertia. From these moments of inertia, the bond lengths and bond angles of the molecule can be calculated with high precision.^[6] For molecules with atoms possessing a nuclear quadrupole moment (like Br and Cl), the hyperfine structure of the rotational transitions is analyzed to determine the nuclear quadrupole coupling constants, which provide information about the electronic environment of the nuclei.^[2]

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful method for determining the three-dimensional structure of molecules in the gas phase.[\[7\]](#)

Methodology:

- Sample Introduction: A narrow beam of the gaseous sample is introduced into a vacuum chamber.[\[7\]](#)
- Electron Beam Interaction: A high-energy beam of electrons is fired through the gas jet. The electrons are scattered by the molecules.[\[7\]](#)
- Diffraction Pattern Recording: The scattered electrons form a diffraction pattern on a detector. This pattern consists of a series of concentric rings.[\[7\]](#)
- Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The resulting data is converted into a molecular scattering curve.
- Structure Refinement: A theoretical molecular scattering curve is calculated for a model of the molecule's structure. The parameters of this model (bond lengths, bond angles, and torsional angles) are then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental curve.[\[7\]](#)

Single-Crystal X-ray Diffraction

For compounds that are solid at low temperatures, single-crystal X-ray diffraction can provide precise structural information.

Methodology:

- Crystal Growth: A single crystal of the compound is grown. For low-melting-point compounds like bromofluoromethane and fluoriodomethane, this is typically done *in situ* on the diffractometer by cooling a liquid sample in a capillary until it freezes and then carefully annealing it to form a single crystal.
- Data Collection: The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded on a

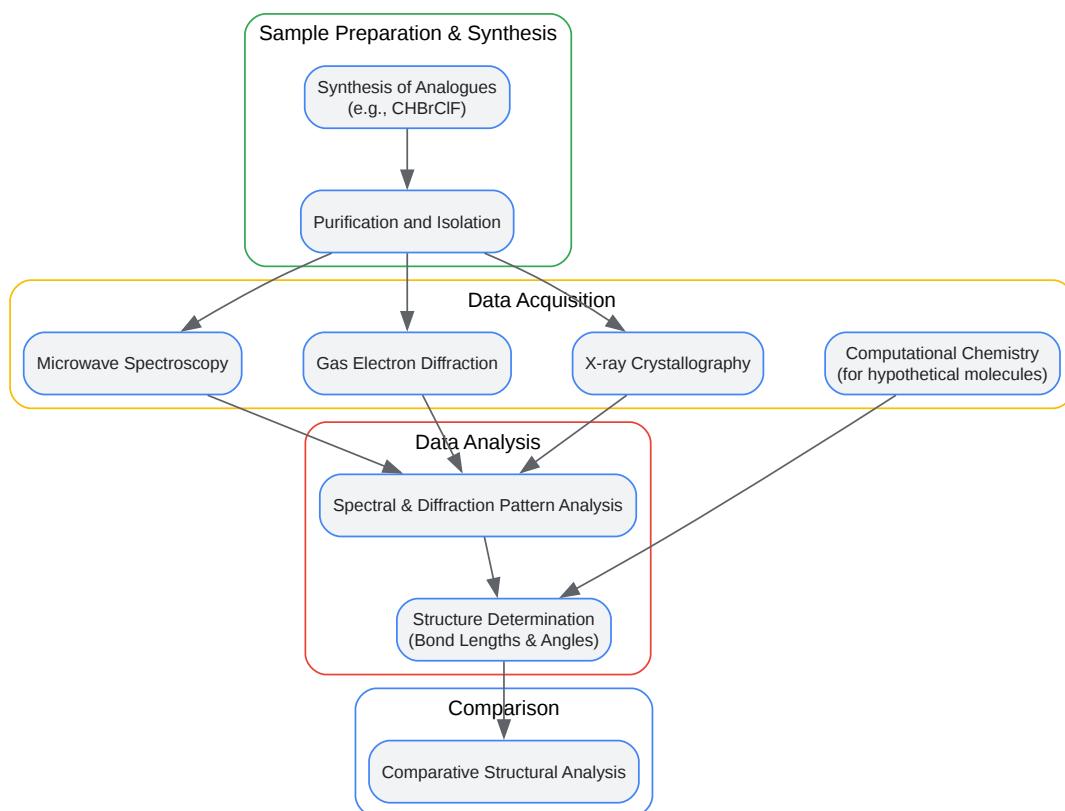
detector.[8]

- Structure Solution: The positions of the diffraction spots are used to determine the unit cell dimensions and the space group of the crystal. The intensities of the spots are used to determine the arrangement of atoms within the unit cell, a process known as solving the crystal structure.[9]
- Structure Refinement: The initial atomic positions are refined to best fit the experimental diffraction data, resulting in a detailed three-dimensional model of the molecule, including precise bond lengths and angles.[8]

Visualization of Structural Analysis Workflow

The following diagram illustrates a generalized workflow for the comparative structural analysis of halogenated methanes.

Workflow for Comparative Structural Analysis of Halogenated Methanes

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